molecular formula C41H64O15 B2930096 (3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid CAS No. 151466-56-7

(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Cat. No.: B2930096
CAS No.: 151466-56-7
M. Wt: 796.948
InChI Key: ARNBRPDSKOETGW-BWRWHWAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes hydroxyl groups, carboxylic acid groups, and sugar moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups to protect hydroxyl groups during the synthesis.

    Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic linkages.

    Oxidation and Reduction Reactions: Employing reagents like PCC (Pyridinium chlorochromate) for oxidation and NaBH4 (Sodium borohydride) for reduction.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation, to achieve high yields and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Acidic or basic catalysts for glycosidic bond formation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carboxylic acids may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Provides insights into the stereochemical aspects of organic synthesis.

Biology

    Enzyme Studies: Used to study enzyme-substrate interactions and enzyme mechanisms.

    Metabolic Pathways: Investigates the role of such compounds in various metabolic pathways.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its complex structure and functional groups.

    Biological Activity: Studies on its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Industry

    Biotechnology: Utilized in biotechnological applications, including the production of bioactive compounds.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
  • Other Glycosylated Compounds : Compounds with similar glycosylation patterns and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, functional groups, and glycosylation pattern, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O15/c1-36(2)13-14-41(35(52)56-33-31(49)29(47)28(46)22(17-42)54-33)20(15-36)19-7-8-23-37(3)11-10-26(55-32-30(48)27(45)21(43)18-53-32)40(6,34(50)51)24(37)9-12-38(23,4)39(19,5)16-25(41)44/h7,20-33,42-49H,8-18H2,1-6H3,(H,50,51)/t20-,21+,22+,23?,24?,25+,26-,27-,28+,29-,30+,31+,32-,33-,37+,38+,39+,40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNBRPDSKOETGW-BWRWHWAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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